Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
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Overview
Description
5(6)-Carboxy-X-rhodamine, commonly known as 5(6)-ROX, is a fluorescent dye widely used in various scientific fields. It is a derivative of rhodamine, a family of dyes known for their bright fluorescence and stability. 5(6)-ROX is particularly valued for its applications in molecular biology, biochemistry, and medical diagnostics due to its excellent photostability and high quantum yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-ROX typically involves the condensation of rhodamine B with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of 5(6)-ROX follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. Industrial production may also incorporate purification steps, such as recrystallization or chromatography, to obtain the dye in its pure form.
Chemical Reactions Analysis
Types of Reactions
5(6)-ROX undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s fluorescence properties, making it useful in certain analytical applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylated derivatives, while substitution reactions can introduce halogen or nitro groups into the dye structure.
Scientific Research Applications
5(6)-ROX has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.
Medicine: Utilized in diagnostic assays, such as polymerase chain reaction (PCR), to detect and quantify nucleic acids.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
Mechanism of Action
The mechanism by which 5(6)-ROX exerts its effects is primarily based on its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, a process known as fluorescence. This property allows it to be used as a marker or probe in various analytical techniques. The molecular targets and pathways involved depend on the specific application, such as binding to nucleic acids in PCR assays or labeling proteins in fluorescence microscopy.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another member of the rhodamine family, known for its bright fluorescence and used in similar applications.
Fluorescein: A widely used fluorescent dye with different spectral properties compared to 5(6)-ROX.
Texas Red: A red fluorescent dye with applications in molecular biology and biochemistry.
Uniqueness
5(6)-ROX is unique due to its specific spectral properties, including its excitation and emission wavelengths, which make it particularly suitable for certain applications where other dyes may not be as effective. Its high photostability and quantum yield also contribute to its widespread use in scientific research.
Properties
Molecular Formula |
C34H34N2O5 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/C32H30N2O3.C2H4O2/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;1-2(3)4/h1-2,9-10,17-18H,3-8,11-16H2;1H3,(H,3,4) |
InChI Key |
ACRLPOLYWSVJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 |
Origin of Product |
United States |
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